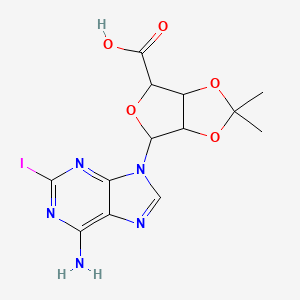
1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-beta-D-ribofuranuronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-beta-D-ribofuranuronic acid is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry and biochemistry for their potential therapeutic properties, particularly in antiviral and anticancer research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-beta-D-ribofuranuronic acid typically involves multiple steps, including the iodination of purine derivatives and the protection of ribofuranuronic acid. Common reagents used in these reactions include iodine, protecting groups like isopropylidene, and various solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-beta-D-ribofuranuronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of iodinated purine to purine derivatives.
Substitution: Halogen exchange reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH, and solvent systems.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-purine derivatives, while substitution reactions may result in different halogenated purine compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, nucleoside analogs like this compound are often used to study DNA and RNA synthesis, as well as enzyme interactions.
Medicine
In medicine, such compounds are investigated for their potential antiviral and anticancer properties. They may inhibit viral replication or interfere with cancer cell proliferation.
Industry
In the pharmaceutical industry, this compound may be used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-beta-D-ribofuranuronic acid involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and various signaling pathways related to cell growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(6-Amino-2-chloro-9H-purin-9-yl)-1-deoxy-beta-D-ribofuranuronic acid
- 1-(6-Amino-2-bromo-9H-purin-9-yl)-1-deoxy-beta-D-ribofuranuronic acid
Uniqueness
The uniqueness of 1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-beta-D-ribofuranuronic acid lies in its specific iodination, which can confer distinct chemical and biological properties compared to its chloro and bromo analogs. This may result in different reactivity and potency in various applications.
Propiedades
Fórmula molecular |
C13H14IN5O5 |
|---|---|
Peso molecular |
447.19 g/mol |
Nombre IUPAC |
4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |
InChI |
InChI=1S/C13H14IN5O5/c1-13(2)23-5-6(24-13)10(22-7(5)11(20)21)19-3-16-4-8(15)17-12(14)18-9(4)19/h3,5-7,10H,1-2H3,(H,20,21)(H2,15,17,18) |
Clave InChI |
BPWZMRNNBQGXEV-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=C(N=C43)I)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14165772.png)

![5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14165798.png)
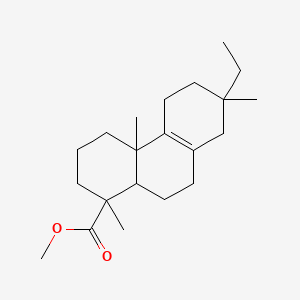
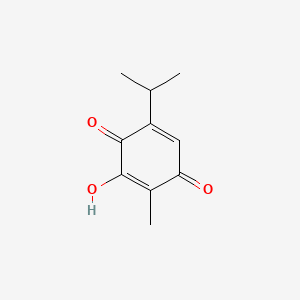
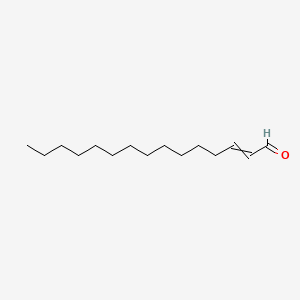
![7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one](/img/structure/B14165831.png)
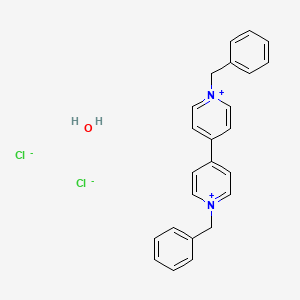

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate](/img/structure/B14165843.png)
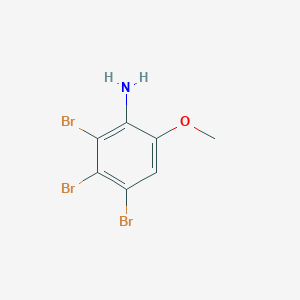
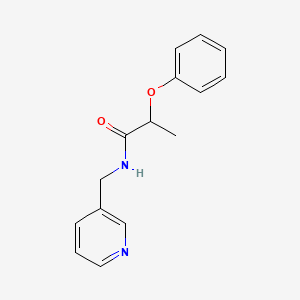
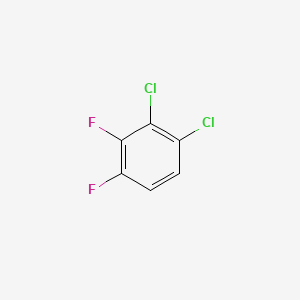
![5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165861.png)
